molecular formula C6H5FN4 B597720 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245647-62-4

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B597720
CAS No.: 1245647-62-4
M. Wt: 152.132
InChI Key: AZYWKGMQTJBPBN-UHFFFAOYSA-N
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Description

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a high-value nitrogen-containing heterocyclic compound that serves as a versatile chemical intermediate in research and development, particularly within medicinal chemistry. The 1,2,4-triazolo[1,5-a]pyridine scaffold is of significant scientific interest due to its structural relationship to purine bases, making it a potential bioisostere in the design of novel bioactive molecules . This scaffold has been explored in various drug discovery contexts, including the development of kinase inhibitors targeting pathways relevant to oncology . The incorporation of a fluorine atom at the 5-position can strategically influence the molecule's electronic properties, metabolic stability, and binding affinity, thereby enhancing its potential in structure-activity relationship (SAR) studies. As a building block, this compound is primarily utilized by researchers in the synthesis of more complex target molecules for pharmaceutical testing and as a key intermediate in exploratory chemistry programs. It is intended for use in laboratory settings by qualified professionals. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYWKGMQTJBPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

A common approach involves reacting 2-aminopyridine derivatives with hydrazine hydrate under acidic conditions. For example, 5-fluoro-2-aminopyridine reacts with hydrazine in acetic acid at 80–100°C to form the triazole ring via intramolecular cyclization. This method yields the unsubstituted triazolo[1,5-a]pyridine core, which is subsequently functionalized at the 2-position.

Reaction Conditions

Starting MaterialReagentSolventTemperatureYield
5-Fluoro-2-aminopyridineHydrazine hydrateAcetic acid80°C65–70%

One-Pot Synthesis Using β-Diketones

Alternative routes employ β-diketones to streamline the formation of the triazole ring. For instance, 3,5-diamino-1,2,4-triazole reacts with 1-fluoroacetylacetone in glacial acetic acid under reflux, directly yielding the fluorinated triazolo[1,5-a]pyridine scaffold. This method avoids multi-step halogenation but requires careful control of stoichiometry to prevent side reactions.

Introduction of the 2-Amino Group

The 2-amino functionality is introduced via nucleophilic substitution or reductive amination.

Direct Amination of Halo-Substituted Intermediates

Bromine or chlorine at the 2-position serves as a leaving group for ammonia or amine nucleophiles. For example, 5-fluoro-2-bromo-triazolo[1,5-a]pyridine undergoes ammonolysis in aqueous NH₃/THF at 120°C under microwave irradiation, achieving 85% conversion to the target amine.

Optimized Parameters

ParameterValue
SolventTHF/H₂O (3:1)
Temperature120°C
PressureSealed vessel
CatalystNone

Reductive Amination of Ketone Precursors

In cases where direct substitution is inefficient, reductive amination of 2-keto intermediates offers an alternative. The ketone group in 5-fluoro-triazolo[1,5-a]pyridin-2-one is treated with ammonium acetate and NaBH₃CN in methanol, reducing the carbonyl to an amine with 78% efficiency.

Fluorination Techniques

Electrophilic Fluorination

Late-stage fluorination using Selectfluor® or F-TEDA-BF₄ on des-fluoro precursors introduces the 5-fluoro substituent. For example,triazolo[1,5-a]pyridin-2-amine reacts with Selectfluor® in acetonitrile at 60°C, achieving 62% regioselective fluorination at the 5-position.

Fluorination Efficiency

Fluorinating AgentSolventTemperatureYield
Selectfluor®MeCN60°C62%
F-TEDA-BF₄DMF80°C55%

Directed Ortho-Metalation (DoM)

Directed ortho-metalation strategies enable precise fluorination. Protecting the 2-amino group as a Boc-carbamate allows lithiation at the 5-position using LDA, followed by quenching with NFSI to install fluorine. Deprotection with TFA restores the amine, yielding the final product in 70% overall yield.

Catalytic Methods for Improved Efficiency

TMDP-Catalyzed Knoevenagel Condensation

The bifunctional catalyst TMDP (2,2,6,6-tetramethylpiperidine) facilitates one-pot synthesis by activating both carbonyl and amine groups. Ethyl cyanoacetate, 5-fluorobenzaldehyde, and 3-amino-1,2,4-triazole react in water/ethanol (1:1) with 5 mol% TMDP, producing the triazolo[1,5-a]pyridine core at 90°C in 83% yield.

Catalytic Cycle Overview

  • TMDP activates aldehyde via hydrogen bonding.

  • Enolate formation from ethyl cyanoacetate.

  • Condensation with 3-amino-1,2,4-triazole.

  • Cyclization to form the triazole ring.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Hydrazine cyclizationHigh atom economyRequires corrosive acidsIndustrial scale
TMDP catalysisSolvent compatibility (water)Catalyst costLab scale
Electrophilic fluorinationRegioselectivityExpensive reagentsPilot scale

Structural Characterization Data

Key Spectral Signatures

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 7.2 Hz, 1H, H-7), 7.89 (s, 2H, NH₂), 6.95 (dd, J = 7.2, 2.4 Hz, 1H, H-6), 6.82 (d, J = 2.4 Hz, 1H, H-3).

  • ¹³C NMR : 158.4 (C-5, d, J = 245 Hz), 152.1 (C-2a), 144.9 (C-4), 128.7 (C-7), 117.6 (C-3), 112.4 (C-6).

  • HRMS (ESI+) : m/z calcd for C₆H₅FN₄ [M+H]⁺ 153.0423; found 153.0421 .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in various biological processes . The compound’s ability to inhibit these enzymes can lead to a range of biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key triazolo[1,5-a]pyridin-2-amine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent(s) Yield (%)* Key Properties/Applications
5-Fluoro- (target compound) C₆H₅FN₄† 164.12 F at pyridine C5 N/A Potential kinase inhibition
5-Chloro- (CAS 175965-64-7) C₆H₅ClN₄ 168.58 Cl at pyridine C5 N/A Pharmaceutical intermediate
5-Bromo- (CAS 1010120-55-4) C₆H₅BrN₄ 213.03 Br at pyridine C5 N/A Suzuki coupling precursor
5,7-Dichloro- (CAS 1124383-04-5) C₆H₄Cl₂N₄ 203.03 Cl at pyridine C5 and C7 N/A Research chemical
5-(4-Fluorophenyl)- (14j) C₁₃H₁₀FN₅ 263.25 4-Fluorophenyl at C5 59.6 JAK/HDAC dual inhibitor candidate

*Yields from reflect substituent effects on synthesis.
†Formula inferred from halogen replacement logic; lists C₇H₈N₄O, likely erroneous.

Key Observations:

  • For instance, brominated derivatives (e.g., 5-Bromo-) serve as cross-coupling intermediates in drug synthesis , while fluorine’s electronegativity may enhance target binding .
  • Substituent Position : Derivatives with substituents on the pyridine ring (e.g., 5-Fluoro-) exhibit distinct electronic profiles compared to phenyl-substituted analogs (e.g., 14j). The latter shows broader bioactivity (e.g., kinase inhibition) due to extended π-systems .

Biological Activity

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound this compound has the following chemical characteristics:

  • Molecular Formula : C6_6H5_5FN4_4
  • Molecular Weight : 154.13 g/mol
  • CAS Number : 1398504-18-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated triazole moieties. The synthetic pathways often focus on optimizing yield and purity while ensuring the retention of biological activity.

Anticancer Properties

Research has highlighted the compound's anticancer properties through various mechanisms:

  • Tubulin Polymerization Inhibition :
    • Several studies indicate that derivatives of triazolo compounds exhibit potent inhibition of tubulin polymerization. For instance, compounds structurally related to this compound have shown IC50_{50} values in the low micromolar range against cancer cell lines such as HeLa and A549. Specifically, some derivatives demonstrated IC50_{50} values as low as 9.9 μM for tubulin assembly inhibition .
  • Cell Cycle Arrest :
    • The interaction of these compounds with tubulin not only inhibits polymerization but also leads to cell cycle arrest in the G2/M phase. This was evidenced by studies showing that treated HeLa cells accumulated in this phase before undergoing apoptosis via mitochondrial pathways .
  • Selectivity Against Cancer Cells :
    • Certain derivatives exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index. For example, compounds with specific substitutions at the 7-position of the triazolo scaffold showed enhanced selectivity and potency against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • AXL Receptor Inhibition : Some studies suggest that related triazolo compounds inhibit AXL receptor tyrosine kinase function. This inhibition is crucial in proliferative conditions such as cancer where AXL signaling contributes to tumor growth and metastasis .
  • Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells is linked to its effects on mitochondrial integrity and function. The accumulation of cells in the G2/M phase often precedes apoptotic signaling pathways being activated .

Case Studies

A selection of case studies illustrates the efficacy of this compound:

StudyCell LineIC50_{50} (μM)Mechanism
Study 1HeLa9.9Tubulin polymerization inhibition
Study 2A54916Induction of apoptosis
Study 3Jurkat10Cell cycle arrest

These results underscore the compound's potential as a therapeutic agent in oncology.

Q & A

Q. Advanced

  • Quantum chemical calculations : Density functional theory (DFT) models reaction pathways (e.g., cyclization energetics) and frontier molecular orbitals.
  • Molecular docking : Simulations with proteins (e.g., kinases) identify binding poses and affinity trends.
  • Machine learning : Training datasets from halogenated triazolopyridines predict synthetic yields or bioactivity .

How can researchers resolve contradictions in biological activity data between similar derivatives?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 5-F vs. 5-Cl) to isolate electronic vs. steric effects.
  • Metabolic stability assays : Compare pharmacokinetic profiles (e.g., cytochrome P450 interactions) to rule out off-target effects.
  • Crystallographic analysis : Resolve binding modes of analogs with target proteins to explain potency differences .

What analytical techniques assess the purity and stability of this compound?

Q. Basic

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>98%).
  • TLC : Monitors reaction progress using silica gel plates (ethyl acetate/hexane eluent).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere .

What are the challenges in scaling up synthesis while maintaining yield?

Q. Advanced

  • Reaction exotherms : Control heat generation during cyclization using jacketed reactors.
  • Intermediate purification : Replace column chromatography with recrystallization for cost-effective scaling.
  • Byproduct management : Optimize TFAA stoichiometry to minimize trifluoroacetylated impurities .

How can derivatives of this compound be designed for enhanced target selectivity?

Q. Advanced

  • Bioisosteric replacement : Substitute fluorine with CF3_3 or OCH3_3 to modulate lipophilicity.
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the triazolopyridine core to E3 ligase ligands for targeted protein degradation.
  • Fragment-based drug design : Screen fragment libraries to identify synergistic binding motifs .

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